molecular formula C15H15N3O4S2 B563735 Amido Methyl Meloxicam (Meloxicam Impurity) CAS No. 892395-41-4

Amido Methyl Meloxicam (Meloxicam Impurity)

Cat. No. B563735
M. Wt: 365.422
InChI Key: GEXSYKOSERXHIX-UHFFFAOYSA-N
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Description

Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .


Molecular Structure Analysis

The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .


Chemical Reactions Analysis

Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .


Physical And Chemical Properties Analysis

Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .

Scientific Research Applications

Meloxicam Hydrochloride and Polymorphism

Meloxicam hydrochloride, a derivative of meloxicam, shows different crystal structures due to conformational modifications in its thiazolium ring. This behavior indicates meloxicam's polymorphous nature, which is important in drug formulation and efficacy (Flores Manuel, Rivadeneyra, & Bernès, 2023).

COX-2 Selectivity Enhancement Through Structural Modification

Research into meloxicam's COX-2 selectivity highlighted that structural modifications, like substitution at certain positions and alteration of the N-methyl substituent, could significantly impact COX-2 inhibition and safety (Lazer et al., 1997).

Pharmacokinetics of Meloxicam

Meloxicam's pharmacokinetics, including its plasma half-life, metabolism, and excretion, are crucial for understanding its therapeutic applications and dosing regimens (Davies & Skjodt, 1999).

Colon Targeting for Colorectal Cancer Prophylaxis

Meloxicam has been formulated for colon targeting, potentially useful in colorectal cancer prophylaxis. This application leverages meloxicam's property as a selective COX-2 inhibitor (Patel & Amin, 2011).

Impact of Meloxicam's Methyl Group on Enzyme Specificity

The addition of a methyl group on meloxicam influences its enzymatic bioactivation and toxicity risk, shedding light on the drug's liver safety profile (Barnette et al., 2020).

Cyclooxygenase Inhibition in Rheumatoid Synoviocytes

Meloxicam's effect on cyclooxygenase inhibition in rheumatoid synoviocytes demonstrates its therapeutic potential in rheumatoid arthritis treatment (Tsubouchi et al., 2000).

In Vivo Effects on Inflammatory Mediators in Equine Joints

Meloxicam's in vivo effects on inflammatory mediators in horse joints with synovitis suggest its utility in veterinary medicine for treating joint inflammation (de Grauw et al., 2009).

Safety And Hazards

Meloxicam is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSYKOSERXHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715637
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amido Methyl Meloxicam (Meloxicam Impurity)

CAS RN

892395-41-4
Record name 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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